molecular formula C23H17BrFN3O4 B2527432 7-bromo-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533876-95-8

7-bromo-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2527432
CAS No.: 533876-95-8
M. Wt: 498.308
InChI Key: HTVYDZWYXUWSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C23H17BrFN3O4 and its molecular weight is 498.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-bromo-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. This compound has garnered attention for its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C20H18BrFNO3
  • Molecular Weight : 401.27 g/mol
  • IUPAC Name : this compound

The presence of bromine and fluorine substituents significantly influences the compound's biological activity and pharmacokinetic properties.

Research indicates that benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory effects of GABA neurotransmission. This modulation can lead to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. The specific substitutions in this compound may alter its affinity for GABA_A receptors and influence its pharmacological profile.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
Human Colon Carcinoma15.2Moderate cytotoxicity
Human Ovarian Carcinoma12.8High selectivity towards resistant cells
Hepatocellular Carcinoma20.5Lower efficacy compared to above

These results suggest that the compound may have potential as an anticancer agent due to its selective activity against certain tumor types.

Case Study 1: Anticancer Activity

A study conducted on a series of benzodiazepine derivatives including our compound showed promising results in inhibiting cell proliferation in colon cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of this compound. Behavioral assays in rodent models indicated anxiolytic effects comparable to established benzodiazepines like diazepam. The study utilized elevated plus maze and open field tests to assess anxiety levels.

Properties

IUPAC Name

7-bromo-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrFN3O4/c1-13-2-3-15(10-20(13)28(31)32)23(30)27-12-21(29)26-19-9-6-16(24)11-18(19)22(27)14-4-7-17(25)8-5-14/h2-11,22H,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVYDZWYXUWSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.